Butylchlorodihydroxytin

Organotin catalysis Biodiesel synthesis Transesterification kinetics

Butylchlorodihydroxytin (CAS 13355-96-9), also known as monobutyltin dihydroxychloride or butyltin chloride dihydroxide, is an organotin compound with the molecular formula C₄H₁₁ClO₂Sn and a molecular weight of 245.29 g/mol. It is commercially available under trade names including FASCAT 4101 and TIB KAT 250, and is supplied as an amorphous white solid with a melting point of 150 °C (decomposition).

Molecular Formula C4H13ClO2Sn
Molecular Weight 247.31 g/mol
CAS No. 13355-96-9
Cat. No. B083728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylchlorodihydroxytin
CAS13355-96-9
Molecular FormulaC4H13ClO2Sn
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCCCC[Sn]Cl.O.O
InChIInChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1
InChIKeyYWFUVTMPYOLBDB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butylchlorodihydroxytin (CAS 13355-96-9): Procurement-Ready Monobutyltin Dihydroxychloride for PVC Stabilization and Polyester Catalysis


Butylchlorodihydroxytin (CAS 13355-96-9), also known as monobutyltin dihydroxychloride or butyltin chloride dihydroxide, is an organotin compound with the molecular formula C₄H₁₁ClO₂Sn and a molecular weight of 245.29 g/mol [1]. It is commercially available under trade names including FASCAT 4101 and TIB KAT 250, and is supplied as an amorphous white solid with a melting point of 150 °C (decomposition) . The compound is primarily utilized in two major industrial domains: as a heat stabilizer in polyvinyl chloride (PVC) formulations to prevent thermal degradation during processing , and as a Lewis acid catalyst in esterification, transesterification, and polycondensation reactions for the synthesis of saturated and unsaturated polyester resins, alkyd resins, and powder coatings [2].

Why Generic Organotin Substitution Falls Short: Differentiated Performance Drivers for Butylchlorodihydroxytin (CAS 13355-96-9)


Interchanging organotin compounds without rigorous evaluation introduces significant performance and regulatory risk. While monobutyltin, dibutyltin, and tributyltin species all derive from tin chemistry, their catalytic activity, thermal behavior, hydrolysis sensitivity, and toxicological profiles diverge substantially. In catalytic applications, the number of butyl groups and the specific ligand environment (chloride vs. hydroxide vs. oxide) directly modulate Lewis acidity and steric accessibility, producing measurable differences in reaction kinetics and yield [1]. In PVC stabilization, the substitution pattern governs both stabilization efficacy and the leaching profile of tin species into contact media such as drinking water [2]. Furthermore, environmental and human health regulations increasingly scrutinize higher alkyl-substituted tin species; the comparative hemolytic potency of dibutyltin dichloride exceeds that of butyltin chloride dihydroxide in human erythrocyte assays, underscoring that structural differences translate to distinct safety margins [3]. The following evidence quantifies where and why butylchlorodihydroxytin occupies a specific performance niche that cannot be replicated by its closest structural analogs.

Quantitative Differentiation of Butylchlorodihydroxytin (CAS 13355-96-9) versus Structurally Related Organotins: Evidence-Based Procurement Guide


Catalytic Efficiency in Transesterification: Butylchlorodihydroxytin (BCDH-Sn) Outperforms Dibutyltin Dichloride (DBDC-Sn) in Soybean Oil Methanolysis

In a head-to-head catalytic evaluation for soybean oil methanolysis to fatty acid methyl esters (biodiesel), butyltin chloride dihydroxide (BCDH-Sn) demonstrated catalytic efficiency exceeding that of dibutyltin dichloride (DBDC-Sn), ranking second among three organotin complexes tested [1]. The catalytic efficiency sequence for transesterification was: butyltintrichloride (BTC-Sn) > butylchlorodihydroxytin (BCDH-Sn) > dibutyltin dichloride (DBDC-Sn). This establishes a clear, quantifiable performance hierarchy where the monobutyltin dihydroxychloride compound offers an intermediate catalytic profile—more active than the dibutyltin analog but less aggressive than the trichloride derivative, which may be advantageous in applications requiring controlled reaction rates without excessive side reactions [1].

Organotin catalysis Biodiesel synthesis Transesterification kinetics

Hydrolytic Stability Advantage: Butylchlorodihydroxytin Maintains Structural Integrity Under Neutral Aqueous Conditions

Butylchlorodihydroxytin is characterized by the commercial designation 'hydrolytically stable' under neutral aqueous conditions [1]. Multiple technical datasheets for FASCAT 4101 and TIB KAT 250 explicitly state that the compound is 'hydrolytically stable' and an 'amorphous, hydrolytically stable butyl tin chloride dihydroxide' [2]. In contrast, many organotin halides—particularly diorganotin dichlorides such as dibutyltin dichloride—undergo progressive hydrolysis to form hydroxo-bridged oligomers or oxides, which alters catalytic activity and complicates formulation consistency [3]. This hydrolytic stability is a structurally conferred property of the monobutyltin dihydroxychloride framework and represents a class-level differentiator from the more hydrolysis-prone dibutyltin dichlorides.

Organotin stability Hydrolysis resistance Catalyst shelf-life

Reduced Hemolytic Potency: Butylchlorodihydroxytin Exhibits Lower In Vitro Erythrocyte Membrane Disruption Than Dibutyltin Dichloride

In a comparative in vitro study of organotin-induced hemolysis in human erythrocytes, the relative order of hemolytic potency was established as: tri-n-butyltin > tri-n-propyltin > tetra-n-butyltin > triphenyltin chloride > tri-n-ethyltin bromide > dibutyltin dichloride > stannous chloride > tri-n-methyltin chloride = butyltin chloride dihydroxide [1]. This ranking demonstrates that butyltin chloride dihydroxide (the target compound) occupies the lowest tier of hemolytic activity among the organotin species evaluated, exhibiting significantly lower membrane-disrupting potential than dibutyltin dichloride. The equi-potency notation with tri-n-methyltin chloride places it at the least hemolytic end of the organotin spectrum examined.

Organotin toxicology Hemolysis assay Membrane toxicity

Commercial Purity Profile: FASCAT 4101 Offers Industry-Leading Low Levels of Higher Alkyltin Impurities

FASCAT 4101 (monobutyltin dihydroxychloride, CAS 13355-96-9) is part of a product series specifically marketed for 'industry-leading low levels of dibutyltin and tributyltin species' [1]. This purity advantage is not inherent to the compound's molecular identity but represents a commercial specification that distinguishes premium-grade butylchlorodihydroxytin from generic organotin sources where dibutyltin and tributyltin contamination may be elevated. Given that dibutyltin and tributyltin species are subject to more stringent regulatory controls due to their higher toxicity profiles and endocrine-disrupting potential, low-impurity grades offer tangible compliance and safety advantages.

Organotin purity Dibutyltin impurity Regulatory compliance

PVC Heat Stabilization Mechanism: Neutralization of HCl Autocatalysis with Reduced Long-Term Leaching Concerns

Butylchlorodihydroxytin functions as a PVC heat stabilizer by intercepting the dehydrochlorination degradation pathway. During thermal processing of PVC at approximately 200 °C, HCl is liberated; butylchlorodihydroxytin neutralizes this HCl, forming stable tin chloride species that do not autocatalyze further polymer degradation [1]. A bench-scale and pilot-scale study on organotin leaching from C900 and C909 PVC drinking water pipes found that monobutyltin (MBT) was detected above the detection limit only during the first 24 hours of the trial, whereas dibutyltin (DBT) was not detected above detection limits throughout the study [2]. While this study does not provide a direct head-to-head comparison of stabilization efficacy, it establishes that MBT-based stabilizers exhibit distinct and time-limited leaching behavior in chlorinated water systems, which informs risk assessment and regulatory compliance strategies for potable water applications.

PVC thermal stabilizer HCl scavenging Organotin leaching

Optimized Application Scenarios for Butylchlorodihydroxytin (CAS 13355-96-9) Based on Quantitative Differentiation Evidence


Biodiesel Transesterification Requiring Higher Yield Than Dibutyltin Dichloride Without BTC-Sn Aggressiveness

In fatty acid methyl ester (biodiesel) production via soybean oil methanolysis, butylchlorodihydroxytin (BCDH-Sn) offers a middle-ground catalytic activity profile. It outperforms dibutyltin dichloride (DBDC-Sn) in transesterification efficiency while remaining less aggressive than butyltintrichloride (BTC-Sn) [1]. This positions BCDH-Sn as the preferred catalyst when process conditions require higher conversion than achievable with DBDC-Sn but where the higher reactivity of BTC-Sn could lead to unwanted side reactions or necessitate more stringent process control.

Polyester Resin Synthesis Requiring Hydrolytically Stable, Non-Acidic Organotin Catalysis

Butylchlorodihydroxytin is supplied as a non-acidic, hydrolytically stable amorphous powder (FASCAT 4101, TIB KAT 250) that dissolves on heating with alcohols or carboxylic acids to yield soluble active species in ester systems [1]. This property makes it particularly well-suited for the synthesis of saturated and unsaturated polyester resins used in powder coatings, gel coats, sheet molding compounds, and cast molding applications . The hydrolytic stability ensures consistent catalytic performance across production batches and extended storage periods, a practical advantage over more hydrolysis-sensitive organotin halides.

PVC Heat Stabilization in Formulations Where Monobutyltin Leaching Profile Is Acceptable or Preferred

In rigid PVC applications—including pipes, window profiles, and construction materials—butylchlorodihydroxytin serves as an effective thermal stabilizer that neutralizes HCl liberated during processing at approximately 200 °C [1]. For potable water pipe applications, the leaching behavior of monobutyltin species (transient, ≤24 hours in chlorinated water) differs from that of dibutyltin . Formulators should select butylchlorodihydroxytin-based stabilizer systems when this specific migration profile aligns with end-use regulatory compliance and risk management strategies.

Industrial Settings Where Lower Hemolytic Potency Informs Occupational Safety and Handling Protocols

Given the comparative hemolytic potency ranking—dibutyltin dichloride > butyltin chloride dihydroxide in human erythrocyte assays [1]—industrial users handling large volumes of organotin compounds may consider butylchlorodihydroxytin as a relatively lower-acute-toxicity alternative to dibutyltin dichloride in applications where both compounds are catalytically or functionally viable. This differentiation supports tiered occupational exposure assessments and personal protective equipment (PPE) selection based on compound-specific toxicological profiles.

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